3-(2,4-Dimethylphenyl)-2H-azirene
Description
Significance of 2H-Azirines as Strained Nitrogen Heterocycles in Organic Synthesis
2H-Azirines are three-membered, nitrogen-containing heterocyclic compounds that have garnered significant attention from organic chemists. Their importance stems from their nature as highly strained molecules, which makes them versatile and reactive intermediates in the synthesis of a wide array of more complex nitrogen-containing compounds. nih.govnih.gov The inherent ring strain in the 2H-azirine system makes them excellent precursors for various transformations, including the formation of aziridines, amino acids, indoles, and pyrazines, which are scaffolds of significant biological and pharmaceutical relevance. researchgate.net The ability of the 2H-azirine ring to undergo cleavage of its carbon-carbon or carbon-nitrogen bonds under specific conditions allows for its use in diverse synthetic strategies. nih.gov For instance, they can act as synthetic equivalents of alkenyl nitrenes, providing a pathway to functionalities that might be challenging to access through other means. organic-chemistry.org The versatility of 2H-azirines is further highlighted by their participation in cycloaddition reactions and their ability to react with both nucleophiles and electrophiles. nih.gov
Foundational Concepts of 2H-Azirine Reactivity and Strain Energy
The reactivity of 2H-azirines is fundamentally dictated by their high ring strain energy. organic-chemistry.org This strain arises from the deviation of bond angles within the three-membered ring from their ideal values. This stored energy can be released through ring-opening reactions, which are often facile and drive the chemical transformations of these compounds. organic-chemistry.org 2H-azirines are considered strained imines and are generally isolable, unlike their tautomeric counterparts, 1H-azirines, which are unstable. organic-chemistry.org
The reactivity of the 2H-azirine ring is characterized by several key features:
Electrophilicity of the C=N bond: The carbon-nitrogen double bond is susceptible to attack by nucleophiles. rsc.org
Ring-opening to form nitrile ylides: Photolysis of 2H-azirines is a well-established method for generating nitrile ylides, which are valuable 1,3-dipoles for cycloaddition reactions to construct five-membered heterocyclic rings. organic-chemistry.org
Cleavage of ring bonds: Depending on the reaction conditions and the substituents on the azirine ring, either the C-C or C-N single bonds can be cleaved, leading to a variety of products. nih.gov
The strain energy of the 2H-azirine ring has been a subject of computational studies, which aim to quantify this inherent instability and predict reactivity. researchgate.net
Historical Context and Evolution of 2H-Azirine Research
The study of 2H-azirines has a rich history, with research spanning several decades. organic-chemistry.org Initially, their high reactivity and potential instability presented significant challenges to chemists. However, as synthetic and analytical techniques advanced, the isolation, characterization, and synthetic utility of these compounds became more accessible. A key breakthrough in 2H-azirine chemistry was the discovery that thermolysis of vinyl azides provides a general route to these strained heterocycles. organic-chemistry.org
Over the years, research has evolved from fundamental studies of their synthesis and reactivity to their application in the construction of complex molecules and materials. organic-chemistry.org The development of metal-catalyzed reactions involving 2H-azirines has further expanded their synthetic potential. organic-chemistry.org More recently, the unique photochemical properties of 2H-azirines have been explored, leading to new methods for generating reactive intermediates under mild conditions. The discovery of naturally occurring compounds containing the azirine ring, such as azirinomycin, has also fueled ongoing interest in this class of heterocycles. researchgate.net
Conventional Approaches to the 2H-Azirine Ring System
Conventional methods remain the bedrock of 2H-azirine synthesis, providing reliable and well-documented pathways to this heterocyclic core.
One of the most direct and frequently employed methods for synthesizing 2H-azirines is the thermal or photochemical decomposition of vinyl azides. wikipedia.orgnih.gov During thermolysis, the vinyl azide (B81097) undergoes intramolecular cyclization with the extrusion of molecular nitrogen, typically through a vinyl nitrene intermediate, to form the strained 2H-azirine ring. nih.govrsc.org
The synthesis of 3-(2,4-dimethylphenyl)-2H-azirene via this method would start from a precursor such as 1-azido-2-(2,4-dimethylphenyl)ethene. Heating this substrate in an inert solvent like toluene (B28343) or utilizing a continuous flow reactor promotes the cyclization. nih.govnih.gov Flow chemistry, in particular, offers a safer and more scalable approach by minimizing the accumulation of potentially explosive azide intermediates and allowing for precise temperature control. nih.govbeilstein-journals.org While aromatic vinyl azides are generally reactive, aliphatic ones may require re-circulation through a flow reactor to achieve quantitative conversion. beilstein-journals.org
Table 1: Conditions for Thermolysis of Vinyl Azides
| Precursor Type | Conditions | Yield | Reference |
|---|---|---|---|
| β-Aryl vinyl azides | Continuous flow, Toluene | Quantitative | nih.gov |
| Aliphatic vinyl azides | Flow reactor (re-circulated) | 97-98% | beilstein-journals.org |
The direct oxidative cyclization of enamines presents an atom- and step-economical route to 2H-azirines. acs.org A particularly effective method involves the use of molecular iodine (I₂) as the oxidizing agent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgacs.orgnih.gov This transition-metal-free approach is lauded for its mild reaction conditions and operational simplicity. acs.orgacs.org
For the synthesis of this compound, the corresponding enamine, 1-(2,4-dimethylphenyl)ethenamine, would be the required precursor. The proposed mechanism involves the iodination of the enamine, followed by an intramolecular nucleophilic attack of the imine nitrogen onto the iodine-substituted carbon, forming the three-membered ring. acs.org Subsequent deprotonation yields the final 2H-azirine product. acs.org Other oxidizing agents, such as phenyliodine(III) diacetate (PIDA), have also been successfully used for this transformation. organic-chemistry.org
Table 2: Oxidative Cyclization of Enamines to 2H-Azirines
| Oxidizing Agent | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Molecular Iodine (I₂) | DBU | Not specified | Transition-metal-free, scalable | acs.orgorganic-chemistry.org |
The rearrangement of isoxazole (B147169) derivatives provides another important pathway to the 2H-azirine ring system. This can be accomplished through classic rearrangements or modern metal-catalyzed processes.
The Neber rearrangement is a classical organic reaction that converts a ketoxime into an α-amino ketone through a 2H-azirine intermediate. organicreactions.orgwikipedia.org The reaction begins with the conversion of the ketoxime to a good leaving group, typically an O-sulfonate such as a tosylate or mesylate. wikipedia.org Treatment with a strong base then facilitates the formation of a carbanion, which displaces the sulfonate group in an intramolecular nucleophilic substitution to form the 2H-azirine. wikipedia.org Subsequent hydrolysis of the azirine yields the α-amino ketone, but the azirine itself can be isolated under anhydrous conditions. organicreactions.org
To synthesize this compound using this method, one would start with 2,4-dimethylacetophenone. This ketone is first converted to its corresponding oxime, which is then treated with a sulfonyl chloride (e.g., tosyl chloride) to form the O-sulfonyl oxime. Base-mediated cyclization then affords the target azirine. wikipedia.org Asymmetric variants of the Neber reaction have been developed using chiral organocatalysts to produce enantiomerically enriched 2H-azirines. nih.govrsc.org
A more modern approach involves the metal-catalyzed isomerization of isoxazoles. This method is particularly effective for synthesizing functionalized 2H-azirines from readily available 5-heteroatom-substituted isoxazoles. organic-chemistry.orgthieme-connect.com The reaction proceeds via cleavage of the weak N–O bond in the isoxazole ring, catalyzed by various metal salts, followed by rearrangement. thieme-connect.com
Catalysts based on rhodium(II), such as Rh₂(Piv)₄, and iron(II), such as FeCl₂·4H₂O, have proven highly effective. organic-chemistry.orgthieme-connect.com Rhodium catalysts are particularly efficient for esters and amides, even at low loadings, while iron catalysts are optimal for thioesters. organic-chemistry.org The synthesis of this compound would require a precursor like 5-alkoxy-3-(2,4-dimethylphenyl)isoxazole. This method is scalable and can often be performed without the need for chromatographic purification. organic-chemistry.orgthieme-connect.com
Table 3: Catalysts for Isoxazole to 2H-Azirine Isomerization
| Catalyst | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Rh₂(Piv)₄ | 5-heteroatom-substituted 4-haloisoxazole esters/amides | High efficiency, low catalyst loading, gram-scale | organic-chemistry.orgthieme-connect.com |
| FeCl₂·4H₂O | 5-heteroatom-substituted 4-haloisoxazole thioesters | Optimal for thioesters | organic-chemistry.orgthieme-connect.com |
Often, the synthesis of a 2H-azirine is part of a larger synthetic sequence where the azirine acts as a reactive intermediate. nih.gov Multi-step strategies typically focus on the efficient construction of a direct precursor, such as a specific vinyl azide, which is then converted to the azirine in a subsequent step. beilstein-journals.org
For example, a multi-step flow synthesis can be designed where an alkene is first converted to a 2-iodo azide. This is followed by a base-mediated elimination to yield the vinyl azide, which can then be subjected to thermolysis to form the 2H-azirine, all within an integrated flow system. beilstein-journals.org Such integrated processes are valuable for handling hazardous intermediates and enabling the rapid synthesis of complex molecules derived from the reactive azirine. nih.gov
Advanced Synthetic Transformations for Substituted 2H-Azirines
Recent advancements in synthetic chemistry have provided a diverse toolbox for the construction of the 2H-azirine ring system. These methods offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.
C-H Bond Activation Methodologies
Direct functionalization of C-H bonds has emerged as a powerful strategy for the synthesis of complex molecules from simple precursors. In the context of 2H-azirine synthesis, C-H activation has been employed to introduce substituents onto the azirine core.
One notable approach involves the iron-catalyzed C(sp³)–H acyloxylation of 3-aryl-2H-azirines using hypervalent iodine(III) reagents. organic-chemistry.org This method allows for the direct introduction of an acyloxy group at the C(sp³) position of the azirine ring, providing a route to a range of monoacyloxylated 3-aryl-2H-azirines in good yields. organic-chemistry.org Another strategy utilizes a combination of a copper and a photoredox catalyst to achieve selective imination of unactivated C-H bonds. organic-chemistry.org This process involves the trapping of iminyl radicals by copper ions to form high-valent Cu(III) imine intermediates, which then furnish 2H-azirines. organic-chemistry.org
Visible-light-promoted regioselective C(sp³)–H acyloxylation of 3-aryl-2H-azirines has also been demonstrated using (diacetoxy)iodobenzene as the acylating agent and Rose Bengal as an organophotoredox catalyst. organic-chemistry.org This reaction proceeds under aerobic conditions at room temperature via a radical pathway. organic-chemistry.org Furthermore, rhodium-catalyzed C-H activation of 2-arylpyridines and their reaction with 3-aryl-2H-azirines has been developed for the synthesis of acylmethyl-substituted 2-arylpyridine derivatives, showcasing a novel C-C bond formation strategy. nih.gov
Table 1: C-H Bond Activation Methodologies for 2H-Azirine Synthesis
| Method | Catalyst/Reagent | Key Transformation | Reference |
| C(sp³)–H Acyloxylation | Iron catalyst / Hypervalent iodine(III) reagent | Introduction of an acyloxy group at the C(sp³) position of 3-aryl-2H-azirines. | organic-chemistry.org |
| Imination of Unactivated C-H Bonds | Copper and photoredox catalyst | Formation of 2H-azirines via high-valent Cu(III) imine intermediates. | organic-chemistry.org |
| Visible-Light-Promoted C(sp³)–H Acyloxylation | Rose Bengal / (Diacetoxy)iodobenzene | Regioselective acyloxylation of 3-aryl-2H-azirines. | organic-chemistry.org |
| C-C Bond Formation | Rhodium catalyst | Synthesis of acylmethyl-substituted 2-arylpyridines from 2-arylpyridines and 3-aryl-2H-azirines. | nih.gov |
Functionalization of Alkynes
The functionalization of alkynes represents another key avenue for the synthesis of substituted 2H-azirines. Gold-catalyzed reactions of 2-propargyl 2H-azirine derivatives have been shown to produce polysubstituted functionalized pyridines. nih.gov This transformation is considered an intramolecular transfer of an alkenyl nitrene to an alkyne. nih.gov
[1+2] Cycloaddition Reactions
[1+2] Cycloaddition reactions offer a direct route to the three-membered azirine ring. A notable example is the formal [3+2]-cycloaddition of 2H-azirines with nitrosoarenes, which is promoted by visible light and an organic dye photoredox catalyst. acs.org This method provides access to 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives. acs.org
Asymmetric Synthesis of Chiral 2H-Azirines
The development of asymmetric methods for the synthesis of chiral 2H-azirines is of significant importance, as these compounds can serve as precursors to enantiomerically enriched nitrogen-containing molecules.
One successful approach is the organocatalytic asymmetric Neber reaction of isatin (B1672199) ketoxime derivatives, which yields chiral spirooxindole 2H-azirines with good to excellent yields and high enantiomeric ratios. rsc.org Another strategy involves the kinetic resolution of racemic 2H-azirines. For instance, a copper hydride-catalyzed kinetic resolution has been used for the asymmetric preparation of N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines. chemrxiv.orgchemrxiv.org Similarly, a benzotetramisole-catalyzed kinetic resolution of 2H-azirines has been reported. chemrxiv.org
The asymmetric synthesis of 2H-azirine 2-carboxylate esters has been achieved through the base-induced elimination of sulfenic acid from nonracemic N-sulfinylaziridine 2-carboxylate esters. nih.gov This methodology was instrumental in the first asymmetric syntheses of the marine cytotoxic antibiotics (R)-(-)- and (S)-(+)-dysidazirine. nih.govacs.org
Table 2: Asymmetric Synthetic Routes to Chiral 2H-Azirines
| Method | Catalyst/Reagent | Product Type | Key Features | Reference |
| Asymmetric Neber Reaction | (DHQD)₂PHAL | Chiral spirooxindole 2H-azirines | Good to excellent yields, up to 92:8 enantiomeric ratio. | rsc.org |
| Copper Hydride Kinetic Resolution | Copper hydride catalyst | Enantioenriched N-H aziridine-2-carboxylates and 2H-azirines | Excellent diastereoselectivity and high enantioselectivity (up to 94%). | chemrxiv.orgchemrxiv.org |
| Benzotetramisole Catalyzed Kinetic Resolution | Benzotetramisole | Enantioenriched 2H-azirines | Effective kinetic resolution. | chemrxiv.org |
| Elimination from N-Sulfinylaziridines | Base (e.g., LDA) | Enantiomerically pure 2H-azirine 2-carboxylate esters | Enabled the first asymmetric synthesis of dysidazirine. | nih.govacs.org |
Synthesis of Phosphinyl- and Phosphonyl-2H-Azirines
The introduction of phosphorus-containing functional groups onto the 2H-azirine ring opens up new avenues for synthetic transformations and potential biological applications. nih.govdntb.gov.ua The synthesis of 2H-azirines bearing phosphinyl and phosphonyl substituents has been achieved through several methods.
Thermolysis of vinyl azides has been used to prepare diphenylphosphinyl 2H-azirine. nih.govsemanticscholar.org However, this method is not suitable for creating enantiopure azirines. nih.govsemanticscholar.org A more effective approach for the asymmetric synthesis of these compounds is the alkaloid-mediated Neber reaction of β-keto tosyloximes. nih.govsemanticscholar.org Chiral polymer-supported bases have also been employed to produce phosphinyl- and phosphonyl-2H-azirines regioselectively and in high yields. nih.govsemanticscholar.org Additionally, the synthesis of 2H-azirinyl phosphonates and phosphine (B1218219) oxides from phosphorus-containing allenes has been reported. documentsdelivered.com
These phosphorus-substituted 2H-azirines are highly reactive intermediates. nih.govsemanticscholar.org For example, they readily undergo addition reactions with hydrides, such as sodium borohydride, to produce cis-aziridines exclusively. nih.govsemanticscholar.org They also participate in cycloaddition reactions with nucleophilic dienes. nih.gov
Synthesis of 2-Halo-2H-Azirine-2-Carboxylic Acid Derivatives
The synthesis of 2-halo-2H-azirine-2-carboxylic acid derivatives has been accomplished through the rhodium-catalyzed rearrangement of 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org This method provides a convenient, gram-scale route to these valuable building blocks. organic-chemistry.org Furthermore, methods for preparing 3-aryl-2H-azirine-2,2-dicarboxylic acids and their derivatives have been developed starting from 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.orgnih.govnih.gov These precursors undergo an iron(II)-catalyzed isomerization to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can then react with various nucleophiles. beilstein-journals.orgnih.govnih.gov
Synthesis of 3-(2,4-Dimethylphenyl)-2H-azirine: A Focus on Continuous Flow-Batch Methodologies
The synthesis of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, has garnered significant attention due to their utility as versatile synthetic intermediates. Among the various methods developed for their preparation, continuous flow-batch approaches have emerged as a safe and efficient strategy, particularly for the thermally induced cyclization of vinyl azides. This article focuses on the application of these modern synthetic techniques for the generation of 2H-azirines, with a specific interest in 3-(2,4-Dimethylphenyl)-2H-azirine.
Structure
3D Structure
Properties
CAS No. |
88089-31-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5H,6H2,1-2H3 |
InChI Key |
ILQSNBWTLKLIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azirines
Continuous Flow-Batch Approaches for 2H-Azirine Generation
Continuous flow chemistry offers significant advantages for handling potentially hazardous intermediates like organic azides and for controlling exothermic reactions. The generation of 2H-azirines through the thermolysis of vinyl azides is a process that benefits greatly from the precise temperature and residence time control afforded by flow reactors. This approach minimizes the risk of explosions and side reactions, leading to cleaner reaction profiles and higher yields.
A notable development in the synthesis of 2H-azirines is the use of a combined continuous flow and batch strategy. beilstein-journals.orgresearchgate.netnih.govnih.gov This method involves the continuous generation of the 2H-azirine from a vinyl azide (B81097) precursor in a flow reactor, followed by its collection and subsequent reaction in a batch setup. This approach is particularly advantageous as it allows for the safe preparation of the unstable 2H-azirine intermediate, which can then be used in various downstream transformations. beilstein-journals.orgresearchgate.net
The key step in this process is the thermal intramolecular cyclization of a vinyl azide. beilstein-journals.org A solution of the vinyl azide in a suitable high-boiling, environmentally benign solvent, such as cyclopentyl methyl ether (CPME), is pumped through a heated microreactor or a tube reactor. beilstein-journals.orgnih.gov The high surface-area-to-volume ratio of the flow reactor ensures efficient heat transfer and precise temperature control, facilitating the extrusion of nitrogen gas and the subsequent ring closure to form the 2H-azirine. nih.gov
While specific experimental data for the synthesis of 3-(2,4-Dimethylphenyl)-2H-azirine using this method is not explicitly detailed in the surveyed literature, a general procedure for the synthesis of various 3-aryl-2H-azirines has been well-established. beilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to a range of vinyl azides bearing substituted aryl groups, including those with chloro, fluoro, bromo, and tolyl functionalities, often resulting in quantitative conversion to the corresponding 2H-azirines. beilstein-journals.orgbeilstein-journals.org For instance, the synthesis of the structurally similar 3-(o-tolyl)-2H-azirine was achieved in excellent yield using this flow-batch protocol. beilstein-journals.orgbeilstein-journals.org
The general procedure involves preparing a solution of the vinyl azide precursor, 1-(1-azidovinyl)-2,4-dimethylbenzene, in CPME. This solution is then passed through a heated flow reactor. The resulting solution containing the 3-(2,4-Dimethylphenyl)-2H-azirine is collected and can be used directly for subsequent reactions.
Table 1: General Conditions for Continuous Flow Synthesis of 3-Aryl-2H-azirines
| Parameter | Value |
| Precursor | Substituted 1-(1-azidovinyl)benzene |
| Solvent | Cyclopentyl methyl ether (CPME) |
| Concentration | 0.1 M |
| Flow Rate | 0.25 mL/min |
| Reactor Temperature | 175 °C |
| Reactor Volume | 10 mL |
| Residence Time | 40 min |
| Back Pressure | 8 bar |
| Conversion | >95% (typical) |
This data is representative of the general method described for the synthesis of 3-aryl-2H-azirines and is not specific to 3-(2,4-Dimethylphenyl)-2H-azirine.
Table 2: Research Findings for the Flow Synthesis of Representative 3-Aryl-2H-azirines
| Entry | Vinyl Azide Precursor | 2H-Azirine Product | Yield (%) | Reference |
| 1 | 1-(1-azidovinyl)-4-chlorobenzene | 3-(4-chlorophenyl)-2H-azirine | >95 | beilstein-journals.org |
| 2 | 1-(1-azidovinyl)-4-fluorobenzene | 3-(4-fluorophenyl)-2H-azirine | >95 | beilstein-journals.org |
| 3 | 1-(1-azidovinyl)-2-bromobenzene | 3-(2-bromophenyl)-2H-azirine | >95 | beilstein-journals.org |
| 4 | 1-(1-azidovinyl)-2-methylbenzene | 3-(o-tolyl)-2H-azirine | >95 | beilstein-journals.orgbeilstein-journals.org |
Mechanistic Investigations and Transformative Reactions of 2h Azirines
Principles Governing 2H-Azirine Reactivity
Influence of Ring Strain on Reactivity Profiles
The high degree of ring strain inherent in the three-membered ring of 2H-azirines is a primary determinant of their reactivity. wikipedia.org This strain arises from significant deviation of the bond angles from the ideal sp2 and sp3 geometries, leading to a high potential energy state. wikipedia.org Molecules with high ring strain, such as 3-(2,4-Dimethylphenyl)-2H-azirene, are thermodynamically driven towards reactions that relieve this strain, often through ring-opening pathways. wikipedia.orgpitt.edu The presence of the 2,4-dimethylphenyl substituent can further influence the strain and electronic properties of the azirine ring, thereby modulating its reactivity. The potential energy contained within the strained ring can be utilized to drive various chemical transformations. wikipedia.org
The reactivity of 2H-azirines, driven by strain release, allows for their participation in a variety of reactions, including cycloadditions and rearrangements. nih.govnih.gov For instance, they can act as dipolarophiles in [3+2] cycloaddition reactions. nih.gov The relief of ring strain provides a strong thermodynamic driving force for these transformations. pitt.edu
Table 1: Factors Influencing 2H-Azirine Reactivity
| Factor | Description | Reference |
| Angle Strain | Deviation of bond angles from ideal values, leading to high potential energy. | wikipedia.org |
| Torsional Strain | Eclipsing interactions of substituents on the ring. | wikipedia.org |
| Substituent Effects | Electronic and steric influence of groups attached to the azirine ring. | core.ac.uk |
Electrophilic and Nucleophilic Character of the 2H-Azirine Moiety
The 2H-azirine moiety exhibits both electrophilic and nucleophilic properties, contributing to its diverse reactivity. core.ac.ukmasterorganicchemistry.com The carbon atom of the C=N double bond acts as an electrophilic center, susceptible to attack by nucleophiles. core.ac.uk This electrophilicity is enhanced by the ring strain. Conversely, the nitrogen atom possesses a lone pair of electrons, imparting nucleophilic and basic character to the molecule. core.ac.ukmasterorganicchemistry.com
The electrophilic nature of 2H-azirines allows them to react with a wide range of nucleophiles. core.ac.ukmdpi.com The outcome of these reactions is often dependent on the nature of the nucleophile and the substituents on the azirine ring. core.ac.uk For instance, the reaction with various nucleophiles can lead to either ring-opened products or the formation of new heterocyclic systems. The π-bond of the imine function, in conjunction with the ring strain, also allows 2H-azirines to act as dienophiles in Diels-Alder reactions. core.ac.uknih.gov
Table 2: Dual Reactivity of the 2H-Azirine Moiety
| Character | Reactive Site | Types of Reactions | Reference |
| Electrophilic | Imine Carbon (C=N) | Nucleophilic addition, Cycloadditions | core.ac.uknih.gov |
| Nucleophilic | Imine Nitrogen | Protonation, Reactions with electrophiles | core.ac.ukmasterorganicchemistry.com |
Ring Cleavage Pathways
Thermal Ring Opening
Upon thermal activation, 2H-azirines, including this compound, can undergo electrocyclic ring opening. masterorganicchemistry.comlibretexts.org A key pathway in this process involves the homolytic cleavage of the weaker C-N single bond, leading to the formation of a highly reactive vinyl nitrene intermediate. researchgate.net The existence of vinyl nitrenes as intermediates in the thermal rearrangement of 2H-azirines has been supported by experimental evidence, such as the observation that the thermal racemization of an optically active 2H-azirine was significantly faster than its rearrangement to an indole (B1671886). rsc.org
The formation of the vinyl nitrene is a critical step that dictates the subsequent reaction pathways. The substituents on the original azirine ring play a crucial role in the stability and reactivity of the resulting vinyl nitrene.
Vinyl nitrene intermediates are highly unstable and readily undergo further reactions. One of the most significant rearrangements is the intramolecular cyclization to form stable aromatic systems, most notably indoles. rsc.org In the case of this compound, the corresponding vinyl nitrene can cyclize via an attack of the nitrene onto the ortho-position of the phenyl ring, followed by a hydrogen shift, to yield a substituted indole.
This thermal rearrangement of 2H-azirines to indoles provides a valuable synthetic route to this important class of heterocycles. rsc.org The reaction conditions, such as temperature and solvent, can influence the efficiency of the rearrangement and the distribution of products. Besides indoles, vinyl nitrenes can also participate in other transformations, leading to a variety of nitrogen-containing compounds.
Photochemical Ring Opening
The 2H-azirine ring system is characterized by significant ring strain, making it a prime candidate for ring-opening reactions upon activation. Photochemical irradiation provides a precise and efficient method for initiating these transformations. For 3-aryl-2H-azirines, such as this compound, UV irradiation is the key to unlocking a cascade of reactive intermediates, primarily through the cleavage of the strained C-C or C-N single bonds within the three-membered ring.
The principal and most synthetically exploited photochemical reaction of 3-aryl-2H-azirines is the cleavage of the C2-C3 bond. researchgate.net This electrocyclic ring-opening process results in the formation of a highly reactive, transient 1,3-dipole known as a nitrile ylide. researchgate.netconicet.gov.ar In the case of this compound, irradiation would lead to the formation of 2,4-dimethylbenzonitrile (B1265751) methylide.
This transformation proceeds from the excited singlet state (S1) of the azirine. researchgate.net The resulting nitrile ylide is a versatile intermediate, capable of undergoing a variety of pericyclic reactions, most notably 1,3-dipolar cycloadditions. The generation of this ylide is a cornerstone of 2H-azirine chemistry, providing access to a wide array of complex nitrogen-containing heterocycles. researchgate.net The process is typically efficient and clean, often proceeding with high quantum yields.
A remarkable feature of 2H-azirine photochemistry is the ability to control the reaction pathway by tuning the wavelength of the incident light. acs.orgresearchgate.net While C-C bond cleavage is common, an alternative pathway involving the cleavage of the C2-N bond can become competitive or even dominant under specific conditions. conicet.gov.arresearchgate.net This C-N cleavage leads to the formation of a vinylnitrene intermediate.
Studies on analogous compounds, such as 3-methyl-2-(1-naphthyl)-2H-azirine, have demonstrated this principle clearly. Irradiation with shorter wavelength light (e.g., >300 nm) predominantly results in C-C bond cleavage to give the nitrile ylide. researchgate.net In contrast, using longer wavelength light (e.g., 366 nm) exclusively yields products derived from C-N bond cleavage. researchgate.net This wavelength dependency is attributed to the selective excitation into different electronic states, which then proceed along distinct reaction coordinates. For this compound, a similar "chromatic orthogonality" is expected, allowing for selective generation of either the nitrile ylide or the corresponding vinylnitrene by choice of irradiation conditions. harvard.edunih.gov
Table 1: Wavelength-Dependent Photolysis of a 2H-Azirine Analogue Illustrative data based on the photochemistry of 3-methyl-2-(1-naphthyl)-2H-azirine. researchgate.net
| Irradiation Wavelength | Primary Bond Cleaved | Major Intermediate |
| >300 nm | C-C | Nitrile Ylide |
| 366 nm | C-N | Vinylnitrene |
The dichotomy between C-C and C-N bond cleavage is intimately linked to the involvement of different excited states. While nitrile ylide formation is generally accepted to occur from the singlet excited state (S1), the C-N bond cleavage pathway is believed to proceed via the triplet excited state (T1). researchgate.netnih.gov
Upon initial photoexcitation to the S1 state, the 2H-azirine molecule can undergo intersystem crossing (ISC) to the T1 state. The efficiency of this ISC process can be influenced by substituents on the azirine ring. researchgate.netconicet.gov.ar Specifically, electron-withdrawing groups have been shown to accelerate intersystem crossing, thereby favoring the formation of the triplet state and promoting C-N bond cleavage. conicet.gov.ar This triplet state evolves into a triplet vinylnitrene, which can be trapped by various reagents or undergo further reactions. nih.gov Therefore, the photochemistry of this compound involves a complex interplay between the singlet and triplet excited state manifolds, with the branching ratio between C-C and C-N cleavage being sensitive to factors that influence the rate of intersystem crossing. nih.gov
Single Electron Transfer Initiated Cleavage
Beyond direct photoexcitation, bond cleavage in susceptible molecules can also be initiated by single electron transfer (SET). rsc.org In a hypothetical SET mechanism involving this compound, the transfer of an electron from a photosensitizer or an electrochemical source to the azirine would generate a radical anion. This highly unstable intermediate could then undergo rapid fragmentation of the C-C or C-N bond.
While this pathway is mechanistically plausible, it is less commonly invoked for 2H-azirine ring-opening compared to direct photolysis. In one mechanistic study on a related system, a photoinduced oxidation pathway (a form of SET) was considered but ultimately deemed less likely than an energy transfer mechanism. acs.org Nevertheless, SET remains a potential route for initiating azirine chemistry, particularly in the presence of potent redox-active photosensitizers, and represents an alternative to the conventional photochemical bond cleavage pathways. rsc.orglibretexts.org
Key Reaction Manifolds
The true synthetic utility of this compound is realized through the diverse reactions of its photogenerated intermediates. The nitrile ylide, in particular, serves as a powerful three-atom synthon.
Cycloaddition Reactions
The most prominent reaction manifold for the nitrile ylide generated from the photochemical C-C bond cleavage of this compound is 1,3-dipolar cycloaddition. As a 1,3-dipole, the 2,4-dimethylbenzonitrile methylide intermediate can react with a wide variety of dipolarophiles to construct five-membered heterocyclic rings.
A notable example is the photocarboxylation of arylated 2H-azirines, where carbon dioxide (CO2) acts as the dipolarophile. researchgate.net This reaction proceeds via a [3+2] cycloaddition between the nitrile ylide and CO2 to yield unstable oxazol-5-one intermediates, which can then be aromatized to form oxazoles. This method represents a modern, catalyst-free approach to CO2 fixation. researchgate.net Other electron-deficient alkenes and alkynes are also excellent reaction partners, leading to the formation of substituted pyrrolines and pyrroles, respectively. The high reactivity of the nitrile ylide ensures that these cycloadditions are often efficient and regioselective.
Table 2: Representative [3+2] Cycloaddition Reactions of Nitrile Ylides Generated from 3-Aryl-2H-Azirines Data based on published examples with various 3-aryl-2H-azirines and dipolarophiles. researchgate.net
| 3-Aryl-2H-Azirine | Dipolarophile | Product Type |
| 3-Phenyl-2H-azirine | Carbon Dioxide (CO2) | Oxazolone |
| 3-(4-Fluorophenyl)-2H-azirine | Carbon Dioxide (CO2) | Oxazolone |
| 3-(Naphthalen-2-yl)-2H-azirine | Carbon Dioxide (CO2) | Oxazolone |
| General 3-Aryl-2H-azirine | Electron-deficient Alkene | Dihydropyrrole/Pyrroline (B1223166) |
| General 3-Aryl-2H-azirine | Alkyne | Pyrrole |
Nucleophilic Addition Reactions
The electrophilic nature of the carbon atom in the C=N bond of 2H-azirines makes them susceptible to attack by nucleophiles. fiveable.meyoutube.com
Nucleophilic addition to the C=N bond of this compound leads to the formation of a three-membered saturated aziridine (B145994) ring. nih.govresearchgate.netnih.gov A variety of nucleophiles, including organometallic reagents, hydrides, and heteroatom nucleophiles, can be employed. nih.govnih.govmsu.edu The resulting aziridines are themselves valuable synthetic intermediates, which can undergo further transformations. For example, copper-catalyzed enantioselective addition of silicon nucleophiles to 3-substituted 2H-azirines provides a route to chiral C-silylated aziridines. nih.gov The stereochemistry of the newly formed stereocenter at the C2 position can often be controlled by using chiral catalysts or auxiliaries. nih.gov
The addition of nucleophiles to the C=N bond is a fundamental reaction of 2H-azirines, providing access to functionalized aziridines. nih.govresearchgate.netresearchgate.net This transformation is crucial for introducing new substituents and creating stereocenters on the aziridine ring. nih.gov
Table 2: Nucleophilic Addition to this compound
| Nucleophile | Product Type |
| Organolithium Reagents | 2-Alkyl/Aryl-aziridines |
| Grignard Reagents | 2-Alkyl/Aryl-aziridines |
| Sodium Borohydride | Aziridine |
| Silyl (B83357) Boronic Esters (with Cu-catalyst) | 2-Silyl-aziridines |
Reactivity with O-, S-, N-, and C-Nucleophiles
The inherent ring strain and the polarized carbon-nitrogen double bond make 3-aryl-2H-azirines highly susceptible to nucleophilic attack. researchgate.netmdpi.com This reactivity profile allows for the formation of a diverse array of functionalized aziridine derivatives. The addition of a nucleophile typically occurs at the C=N bond, leading to the formation of a transient, strained aziridine intermediate which may be stable or undergo further reactions. core.ac.uk
O-Nucleophiles: The reaction of 2H-azirines with oxygen nucleophiles, such as alcohols, can lead to the formation of aziridine adducts. For instance, propargyl alcohol has been shown to add across the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to yield the corresponding aziridine. rsc.orgelectronicsandbooks.com In some cases, the initially formed aziridine can undergo further transformations. For example, hydrolysis of a Diels-Alder adduct of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with furan (B31954) results in the cleavage of a C-N bond to form a dihydrofuranol. capes.gov.br
S-Nucleophiles: Thiols readily add to the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to afford stable aziridine adducts. rsc.orgelectronicsandbooks.com
N-Nucleophiles: Primary and secondary amines react with 2H-azirines, often leading to ring-opened products rather than stable aziridines. For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with primary and secondary aliphatic amines results in the formation of methyl 3-aminoacrylates. rsc.orgelectronicsandbooks.com However, nucleophilic substitution reactions have been observed with 2-halo-2H-azirines, where potassium phthalimide (B116566) and aniline (B41778) displace the halide to yield new substituted 2H-azirines. core.ac.uknih.gov
C-Nucleophiles: The reactions of 2H-azirines with carbon nucleophiles can lead to a variety of products. While enamines have been reported to react with certain azirines to form pyrroles, their reaction with methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate yielded an aziridine adduct and a vinylidenecyclopentanone. rsc.orgelectronicsandbooks.com A copper-catalyzed highly enantioselective addition of a silicon nucleophile (a silyl boronic ester) to 3-substituted 2H-azirines has been developed, affording C-silylated, unprotected (N-H) aziridines in high yields. nih.gov
Table 1: Reactivity of 3-Aryl-2H-Azirines with Various Nucleophiles
| Azirine Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Methyl 2-aryl-2H-azirine-3-carboxylate | Thiols | Aziridine | rsc.orgelectronicsandbooks.com |
| Methyl 2-aryl-2H-azirine-3-carboxylate | Propargyl alcohol | Aziridine | rsc.orgelectronicsandbooks.com |
| Methyl 2-aryl-2H-azirine-3-carboxylate | Primary/Secondary Amines | Methyl 3-aminoacrylate | rsc.orgelectronicsandbooks.com |
| 2-Halo-2H-azirines | Potassium Phthalimide, Aniline | Substituted 2H-azirine | core.ac.uknih.gov |
| 3-Substituted 2H-azirines | Silyl Boronic Ester (with Cu catalyst) | C-silylated Aziridine | nih.gov |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Enamines | Aziridine/Vinylidenecyclopentanone | rsc.orgelectronicsandbooks.com |
Subsequent Transformations of Aziridine Adducts
The aziridine adducts formed from the nucleophilic addition to 2H-azirines are often versatile intermediates that can undergo a variety of subsequent transformations. The high ring strain of the aziridine ring can be harnessed for ring-opening and ring-expansion reactions, leading to the synthesis of diverse nitrogen-containing heterocycles. researchgate.net
For instance, the hydrolysis of an aziridine formed from a Diels-Alder reaction between methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan leads to a dihydrofuranol through C-N bond cleavage. capes.gov.br Similarly, reactions with alcohols can yield 2-alkoxy-2,5-dihydrofurans. capes.gov.br In some cases, the initially formed aziridine is unstable and readily undergoes ring opening. This is observed in the reaction with primary and secondary amines, which directly afford ring-opened aminoacrylates. rsc.orgelectronicsandbooks.com The C-silylated aziridines obtained from copper-catalyzed silylation can be further converted into other valuable compounds with minimal loss of enantiomeric excess. nih.gov
Regioselectivity and Stereoselectivity in Nucleophilic Additions
The regioselectivity of nucleophilic addition to unsymmetrically substituted 2H-azirines is a critical aspect of their reactivity. The attack of the nucleophile generally occurs at the more electrophilic carbon of the C=N bond. In the case of 3-aryl-2H-azirines, this is the C2 position.
Stereoselectivity is also a key consideration, particularly in reactions leading to chiral aziridines. The development of enantioselective additions to 2H-azirines is an active area of research. A notable example is the copper-catalyzed silylation of 3-substituted 2H-azirines, which proceeds with excellent enantioselectivity to furnish C-silylated N-H aziridines. nih.gov This demonstrates that with the appropriate chiral catalyst system, high levels of stereocontrol can be achieved in nucleophilic additions to the azirine ring. The stereochemistry of the final product in nucleophilic additions is influenced by whether the addition is syn or anti. dalalinstitute.com The specific stereochemical outcomes are dependent on the substrate, nucleophile, and reaction conditions.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for activating and transforming 2H-azirines, often through pathways that are not accessible under thermal or photochemical conditions. These reactions can involve the cleavage of the strained C-N or C-C bonds within the azirine ring.
Palladium-Catalyzed Coupling Reactions (e.g., C-N and C-C bond cleavage)
Palladium catalysts have been effectively employed in the ring-opening reactions of 2H-azirines. A palladium-catalyzed reaction of 2,3-diaryl-2H-azirines with carboxylic acids has been developed to synthesize α-amido ketones. sci-hub.seacs.orgnih.gov This transformation proceeds through a nucleophilic addition of the carboxylic acid to the azirine, followed by C-N single-bond cleavage and a subsequent thermal rearrangement. sci-hub.seacs.org This method is characterized by its high atomic efficiency and tolerance of a wide range of functional groups. sci-hub.seacs.org The general palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation, although specific applications with this compound as a coupling partner are not yet documented. youtube.com
Copper-Catalyzed Coupling Reactions
Copper catalysts are also effective in promoting transformations of 2H-azirines. A significant advancement is the copper-catalyzed highly enantioselective addition of a silicon nucleophile to 3-substituted 2H-azirines. nih.gov This reaction utilizes a silyl boronic ester as the silicon source and provides access to valuable chiral C-silylated aziridines. nih.gov Copper(II) catalysts have also been used in the formal (3+2) cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols, leading to the formation of various pyrrole-annulated heterocyclic scaffolds via N1-C2 azirine bond cleavage. nih.gov
Table 2: Transition Metal-Catalyzed Reactions of 3-Aryl-2H-Azirines
| Catalyst System | Azirine Substrate | Reactant | Product Type | Bond Cleavage | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ag-NHC | 2,3-Diaryl-2H-azirines | Carboxylic Acids | α-Amido Ketones | C-N | sci-hub.seacs.org |
| Cu(I) / Chiral Ligand | 3-Substituted 2H-azirines | Silyl Boronic Ester | C-silylated Aziridines | - | nih.gov |
| Cu(II) salts | 3-Aryl-2H-azirines | Cyclic Enols | Pyrrole-annulated Heterocycles | N-C | nih.gov |
| Cp₂Ti(BTMSA) | 2,3-Diphenyl-2H-azirine | - | Diazatitanacyclohexene | C-N |
Titanium(II)-Mediated Coupling and Heterocycle Formation
Low-valent titanium reagents have demonstrated unique reactivity with 2H-azirines. The reaction of Cp₂Ti(BTMSA) (BTMSA = bis(trimethylsilyl)acetylene) with various 2H-azirines, including 2,3-diphenyl-2H-azirine, leads to the formation of diazatitanacyclohexenes. This is presumed to occur via an initial oxidative addition of the titanium(II) into the C-N bond of the azirine to form an azatitanacyclobutene intermediate, which then undergoes a C=N insertion of a second azirine molecule. The stability and subsequent reactivity of these diazatitanacyclohexenes are highly dependent on the substituents on the original azirine ring. For example, the phenyl-substituted diazatitanacyclohexene fragments to yield an azabutadiene and a nitrile. This highlights the potential of titanium-mediated reactions to effect novel coupling and fragmentation pathways for 2H-azirines.
Rhodium-Catalyzed Rearrangements
Rhodium catalysts have proven to be highly effective in promoting unique rearrangements of 2H-azirines, leading to the formation of diverse heterocyclic structures. While specific studies on this compound are not extensively documented, research on analogous 3-aryl-2H-azirines provides significant insights into the expected reactivity. These reactions often proceed through the formation of rhodium-azavinyl carbenes or related intermediates, which can undergo a variety of subsequent transformations. youtube.com
One notable rhodium-catalyzed transformation of 3-aryl-2H-azirines is their reaction with nitriles to form substituted oxazoles. For instance, the Rh₂(oct)₄-catalyzed reaction of 2-(3-aryl-2H-azirin-2-yl)-2-diazoacetyl-2H-azirines with various nitriles furnishes 5-(2H-azirin-2-yl)oxazoles. nih.gov This transformation highlights the ability of rhodium catalysts to mediate complex bond-forming events while preserving the strained azirine ring for subsequent manipulations.
Furthermore, rhodium(III)-catalyzed C-H activation and amidation reactions have been reported for related nitrogen-containing heterocycles, suggesting potential pathways for the functionalization of the aryl ring in this compound. acs.orgnih.gov For example, rhodium(III) catalysts can direct the amidation of C(sp³)–H bonds, a transformation that could potentially be applied to the methyl groups of the dimethylphenyl substituent. acs.org
The table below summarizes representative rhodium-catalyzed reactions of 3-aryl-2H-azirine analogues, which serve as a model for the potential reactivity of this compound.
| Azirine Substrate | Catalyst | Reactant | Product | Reference |
| 2-(3-Aryl-2H-azirin-2-yl)-2-diazoacetyl-2H-azirine | Rh₂(oct)₄ | Substituted Nitriles | 5-(2H-Azirin-2-yl)oxazoles | nih.gov |
| 4-Substituted N-sulfonyl-1,2,3-triazoles (forms Rh-azavinyl carbenes) | Rh(II) complexes | - | Enaminones, Pyrrol-3-ones, Azadienes | youtube.com |
This table presents data for analogues of this compound to illustrate the principles of rhodium-catalyzed rearrangements.
Synergistic Bimetallic Catalysis in Azirine Reactivity
The concept of synergistic bimetallic catalysis, where two different metal centers work in concert to promote a chemical transformation, offers intriguing possibilities for modulating the reactivity of 2H-azirines. While specific applications of this catalytic strategy to this compound are yet to be reported, the principles of bimetallic catalysis suggest potential avenues for novel transformations.
In a general sense, one metal could act as a Lewis acid to activate the azirine ring, while the second metal could be involved in activating a co-reactant or facilitating a key bond-forming or bond-breaking step. This cooperative action can lead to enhanced reactivity, selectivity, and the ability to drive reactions that are not feasible with a single metallic catalyst. For instance, cooperative bimetallic radical catalysis has been shown to enable highly enantioselective hydrogen-atom transfer reactions. acs.org Such a system could potentially be adapted for the stereocontrolled reduction of the C=N bond in 2H-azirines.
The development of bimetallic systems for azirine chemistry could involve:
Lewis Acid/Transition Metal Systems: A Lewis acidic metal could coordinate to the nitrogen atom of the azirine, increasing its electrophilicity and making it more susceptible to nucleophilic attack. A second transition metal could then deliver a nucleophile or facilitate a cross-coupling reaction.
Homobimetallic Systems: Two atoms of the same metal, but in different oxidation states or coordination environments, could synergistically participate in the catalytic cycle.
Heterobimetallic Systems: The combination of two different transition metals could unlock unique reactivity patterns by leveraging the distinct properties of each metal.
Given the high reactivity of the 2H-azirine ring, the development of mild and selective catalytic systems is crucial. Synergistic bimetallic catalysis represents a promising, albeit underexplored, frontier for achieving this goal in the chemistry of this compound and its derivatives.
Intramolecular Rearrangements and Isomerizations
The high ring strain of 2H-azirines makes them susceptible to intramolecular rearrangements and isomerizations, which can be induced thermally, photochemically, or through catalysis. These reactions provide atom-economical pathways to a variety of more stable heterocyclic systems. nih.gov For 3-aryl-2H-azirines like this compound, these rearrangements are a prominent feature of their chemistry.
A classic example is the thermal rearrangement of 2,3-diphenyl-2H-azirine, which upon heating yields a mixture of products including 2-phenylindole, tetraphenylpyrrole, and triphenylimidazole, demonstrating the complex bond reorganizations that can occur. rsc.org The formation of these products is thought to proceed through the initial cleavage of the C-C bond of the azirine ring to form a vinyl nitrene intermediate, which can then undergo various cyclization and rearrangement pathways.
Photochemical activation of 2H-azirines also leads to fascinating rearrangements. Irradiation of 3-aryl-2H-azirines can generate azomethine ylides, which are versatile 1,3-dipoles. These intermediates can be trapped in situ by various dipolarophiles or undergo electrocyclization. For example, photocarboxylation of arylated 2H-azirines has been achieved using CO₂, leading to the formation of oxazolones. researchgate.net
Furthermore, 2H-azirines bearing appropriate substituents at the 2-position can undergo intramolecular ring-to-ring isomerizations. For instance, 2-carbonyl-substituted 2H-azirines are known to isomerize to oxazoles or isoxazoles, and 2-vinyl-2H-azirines can rearrange to form pyrroles. nih.gov In a specific example, 5-(2H-azirin-2-yl)oxazoles undergo thermal isomerization to yield 4H-pyrrolo[2,3-d]oxazoles. nih.gov This transformation is proposed to proceed through a nitrenoid-like transition state. nih.gov
The table below outlines key intramolecular rearrangements observed for 3-aryl-2H-azirine analogues.
| Reaction Type | Substrate | Conditions | Major Product(s) | Reference |
| Thermal Rearrangement | 2,3-Diphenyl-2H-azirine | 250 °C, sealed tube | 2-Phenylindole, 2,3,4,5-Tetraphenylpyrrole, 2,4,5-Triphenylimidazole | rsc.org |
| Photochemical Carboxylation | Arylated 2H-azirines | UV-A light, CO₂ | Oxazolones | researchgate.net |
| Thermal Isomerization | 5-(2H-Azirin-2-yl)oxazoles | Heat | 4H-Pyrrolo[2,3-d]oxazoles | nih.gov |
This table presents data for analogues of this compound to illustrate the principles of intramolecular rearrangements and isomerizations.
Applications of 2h Azirines As Synthetic Intermediates
Building Blocks for Nitrogen-Containing Heterocycles
The reactivity of 2H-azirines is harnessed in the synthesis of diverse heterocyclic systems, which are prevalent in pharmaceuticals, natural products, and materials science.
Synthesis of Pyrroles, Pyrrolines, and Indoles
The formal (3+2) cycloaddition reaction of 2H-azirines is a powerful tool for constructing five-membered nitrogen heterocycles. Photochemically or thermally induced ring-opening of the azirine generates a vinyl nitrene or a nitrile ylide, which can then react with various dipolarophiles.
Visible light-promoted synthesis of Δ¹-pyrrolines has been achieved through the formal (3+2)-cycloaddition of 2H-azirines with enones. nih.gov This method, often carried out under continuous flow conditions, allows for the rapid and efficient production of trisubstituted Δ¹-pyrrolines. nih.gov In some cases, the initially formed pyrroline (B1223166) is not isolated but is directly oxidized to the corresponding pyrrole. nih.gov For instance, the reaction with chalcones followed by an oxidation step can yield tetrasubstituted pyrroles. nih.gov
The synthesis of indoles from α-aryl azirines through thermal rearrangement is a well-established method that complements the traditional Fischer indole (B1671886) synthesis. nih.gov This process involves the thermolytic cleavage of the C-N single bond of the azirine ring, which can proceed through different mechanistic pathways, including the formation of a nitrene intermediate followed by insertion into an aromatic C-H bond. nih.gov A selective approach to synthesizing 3-tetrazolyl-indoles involves the reaction of 2-(tetrazol-5-yl)-2H-azirines with arynes. nih.gov
| Product | Reactant(s) | Method | Reference |
| Δ¹-Pyrrolines | 2H-Azirines, Enones | Visible-light promoted (3+2)-cycloaddition | nih.gov |
| Tetrasubstituted Pyrroles | 2H-Azirines, Chalcones | Photocatalyzed cycloaddition-oxidation | nih.gov |
| Indoles | α-Aryl azirines | Thermal rearrangement | nih.gov |
| 3-Tetrazolyl-indoles | 2-(Tetrazol-5-yl)-2H-azirines, Arynes | Reaction with in situ generated arynes | nih.gov |
Formation of Imidazoles, Pyrimidines, and Thiazoles
The versatility of 2H-azirines extends to the synthesis of other important heterocycles like imidazoles, pyrimidines, and thiazoles.
The reaction of 2H-azirines with nitrones in the presence of an acid catalyst can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles through a regioselective 1,3-dipolar cycloaddition. organic-chemistry.org Another route to imidazoles involves the ZnCl₂-catalyzed [3+2] cycloaddition of 2H-azirines with benzimidates. organic-chemistry.org
Pyrimidines can be synthesized from 2H-azirine-2-carboxylates through a triethylamine-promoted oxidative cyclodimerization. mdpi.com This reaction proceeds via the dimerization of the starting azirine, leading to dihydropyrimidine (B8664642) and pyrimidine (B1678525) derivatives. mdpi.com It is noteworthy that this method provides pyrimidine-4,6-dicarboxylates, which are isomers of those obtained from other routes involving azirines. mdpi.com
The synthesis of thiazoles can be achieved through various methods, though direct involvement of 3-(2,4-dimethylphenyl)-2H-azirene is less commonly reported. However, the general reactivity of azirines suggests their potential as precursors. For example, thiazoles can be synthesized from the reaction of thioamides with α-halocarbonyl compounds, a reaction type where a reactive intermediate derived from an azirine could potentially participate. organic-chemistry.orgslideshare.net
| Heterocycle | Synthetic Method | Key Reactants/Conditions | Reference |
| Imidazoles | 1,3-Dipolar cycloaddition | 2H-Azirines, Nitrones, Trifluoroacetic acid | organic-chemistry.org |
| Imidazoles | [3+2] Cycloaddition | 2H-Azirines, Benzimidates, ZnCl₂ | organic-chemistry.org |
| Pyrimidines | Oxidative cyclodimerization | 2H-Azirine-2-carboxylates, Triethylamine | mdpi.com |
| Thiazoles | Various methods | Thioamides, α-halocarbonyls | organic-chemistry.orgslideshare.net |
Construction of Azepines and Related Fused Systems
Azepines, seven-membered nitrogen-containing heterocycles, can be synthesized through reactions involving 2H-azirines. slideshare.net One common method involves the insertion of a nitrene, generated from an azide (B81097) precursor, into a benzene (B151609) ring. slideshare.net While not a direct reaction of a pre-formed azirine, the azirine is often a key intermediate in such transformations. Gold-catalyzed intermolecular [4+3]-annulation of propargyl esters and α,β-unsaturated imines provides another route to azepines, where an allylgold intermediate is trapped. nih.gov
Generation of Dihydropyridines and Pyridines
The ring expansion of 2-allyl-2H-azirines can lead to the formation of pyridines. organic-chemistry.orgresearchgate.net This transformation can be promoted by a base like DBU in a metal-free process, proceeding through a 1-azatriene intermediate that undergoes in situ electrocyclization. organic-chemistry.org This method has a broad substrate scope and can even be performed as a one-pot synthesis starting from oximes. organic-chemistry.org Dihydropyridines are also accessible through various synthetic routes, often involving cyclocondensation reactions. nih.gov The versatility of azirine chemistry suggests their potential as synthons in novel approaches to these important heterocyclic cores.
Precursors for Substituted Amino Acid Derivatives
The ring-opening of 2H-azirines can also be exploited for the synthesis of amino acid derivatives. The nitrile ylide intermediate formed upon photolysis can be trapped by various electrophiles and nucleophiles. For example, laser flash photolysis of 3-(biphenyl-4-yl)-2H-azirene in alcohols leads to the formation of an azaallyl cation through protonation of the nitrile ylide. rsc.org This reactivity highlights the potential to introduce diverse functionalities, paving the way for the synthesis of non-proteinogenic amino acids and their derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Fabrication of Complex Organic Architectures
The ability of 2H-azirines to act as precursors to highly reactive intermediates makes them valuable in the construction of complex molecular frameworks. The photolysis of 2H-azirines can lead to the formation of 1,3-diazabicyclo[3.1.0]hex-3-enes through dimerization. nih.gov These bicyclic compounds can then be used as building blocks for more complex structures. For instance, they can be converted into highly substituted dihydropyrimidines and pyrimidines through integrated ring-expansion and oxidation reactions. nih.gov This approach, often facilitated by flow photochemistry, allows for the safe and scalable synthesis of these privileged scaffolds found in many biologically active molecules. nih.gov
Theoretical and Computational Studies in 2h Azirine Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modeling the behavior of 2H-azirine systems. They allow for the precise determination of molecular geometries, energies, and electronic structures, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) is a mainstay in the computational study of organic reactions involving 2H-azirines. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the energetics of various pathways. For 3-aryl-2H-azirines, studies often focus on their participation in cycloaddition reactions and thermal or photochemical ring-opening processes.
Research on related 3-aryl-2H-azirines demonstrates that DFT can elucidate the mechanisms of formal [3+2] cycloadditions. acs.org In these reactions, the strained azirine ring first opens to form a reactive intermediate, which then combines with an electrophile. DFT calculations help to model the energy profile of this entire process, including the initial energy transfer to generate the strained azirine, the subsequent bond cleavage, and the final cycloaddition. acs.org Calculations can pinpoint the activation energies (ΔE‡) for key steps, such as the cleavage of the azirine C-C bond to form a vinyl nitrene or a nitrile ylide intermediate, and compare the feasibility of competing pathways. researchgate.netresearchgate.net
For instance, in a reaction cascade, DFT can analyze the energy profile along the reaction coordinate, confirming which intermediates, like a 2H-azirine, are formed and how they react further. acs.org The influence of substituents on the aryl ring, such as the 2,4-dimethylphenyl group, can be systematically studied to understand their electronic and steric effects on reaction barriers and product stability.
| Reaction Step | Description | Representative Calculated Parameter | Typical Energy Range (kcal/mol) |
|---|---|---|---|
| Azirine Formation | In situ generation from a precursor (e.g., isoxazolone). | Triplet Energy (ET) | ~59-63 Current time information in JP. |
| C-C Bond Cleavage | Ring-opening of the 2H-azirine to form a nitrile ylide. | Activation Energy (ΔE‡) | 10-20 researchgate.net |
| Cycloaddition | Reaction of the nitrile ylide with a dipolarophile. | Activation Energy (ΔE‡) | 5-15 |
| Intersystem Crossing | Transition from singlet to triplet state for alternative pathways. | Minimum Energy Crossing Point (MECP) | ~5-10 Current time information in JP. |
Note: The data in this table is representative of values found for related 3-aryl-2H-azirine systems in DFT studies and serves to illustrate the types of parameters calculated.
Molecular Orbital (MO) analysis provides a qualitative and quantitative picture of the electron distribution within a molecule. While modern studies predominantly use DFT, semi-empirical methods like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) have been historically employed to analyze electronic transitions and excited state properties.
Characterization of Electronic Properties
Understanding the electronic properties of 3-(2,4-Dimethylphenyl)-2H-azirene is key to predicting its behavior in chemical reactions. Computational methods allow for the detailed characterization of how electron density is distributed and how the molecule will interact with other reagents.
The reactivity of 2H-azirines is dictated by their dual electronic character. core.ac.ukresearchgate.net They possess both nucleophilic and electrophilic centers. The nitrogen atom's lone pair is a site of nucleophilicity, capable of reacting with electrophiles. Conversely, the strained C=N double bond, particularly the C3 carbon atom, is an electrophilic center susceptible to attack by nucleophiles. core.ac.ukresearchgate.net
Modern computational chemistry uses DFT-based reactivity descriptors to quantify these characteristics. The Fukui function (ƒ(r)) is a key descriptor that identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. wikipedia.orgnih.gov By calculating condensed Fukui indices for each atom, one can predict where an incoming nucleophile (which attacks a site with a high ƒ⁺ value) or electrophile (which attacks a site with a high ƒ⁻ value) is most likely to react. joaquinbarroso.comscm.com This analysis would confirm that for this compound, the C3 carbon is the primary electrophilic site, while the nitrogen atom is the primary nucleophilic site. The Molecular Electrostatic Potential (MEP) map also visually represents these regions, showing areas of negative potential (red/yellow) near the nitrogen and positive potential (blue) around the ring carbons.
| Atomic Site | Predicted Reactivity | Governing Feature | Supporting Computational Metric |
|---|---|---|---|
| N1 (Nitrogen) | Nucleophilic / Basic | Lone pair of electrons | High ƒ⁻ value, Negative MEP |
| C2 (Methylene Carbon) | Slightly Electrophilic | Ring Strain | Positive MEP |
| C3 (Iminyl Carbon) | Strongly Electrophilic | π-bond of C=N, Ring Strain | High ƒ⁺ value, Positive MEP |
| Aryl Ring | Modulates overall reactivity | Electronic effects of methyl groups | NBO charge analysis |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The theory is particularly effective in explaining pericyclic reactions, such as the cycloadditions that 2H-azirines readily undergo. slideshare.netlibretexts.org
The reactivity of this compound can be understood by analyzing its HOMO and LUMO. The HOMO is typically associated with the nitrogen lone pair and the C=N π-bond, making the molecule a potential nucleophile. The LUMO is generally the antibonding π* orbital of the C=N bond, which can accept electrons, defining the molecule's electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. nih.gov
In a [3+2] cycloaddition reaction, the course of the reaction (i.e., whether the azirine acts as the HOMO or LUMO component) depends on the electronic nature of its reaction partner. FMO theory helps predict the regioselectivity and stereoselectivity of these reactions by considering the orbital symmetries and the relative energies of the interacting frontier orbitals. wikipedia.orglibretexts.org
| Orbital | Description | Representative Energy (eV) | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; primarily located on the C=N π-bond and N lone pair. | -6.5 to -7.0 | Defines nucleophilic character; donates electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; primarily the π* orbital of the C=N bond. | -1.5 to -2.5 | Defines electrophilic character; accepts electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Note: Energy values are representative for 3-aryl-2H-azirines based on DFT calculations and serve as an illustration.
Investigation of Excited State Dynamics and Conical Intersections
The photochemistry of 3-aryl-2H-azirines is a rich field where computational studies are essential for mapping the complex processes that occur after the absorption of light. acs.orgacs.org Upon photoexcitation, these molecules undergo rapid transformations, typically involving the cleavage of one of the three-membered ring's bonds.
Excited state dynamics simulations, often using methods like Complete Active Space Self-Consistent Field (CASSCF), trace the pathway of the molecule on the excited-state potential energy surface. rsc.orgresearchgate.net A key feature of these surfaces for polyatomic molecules is the existence of conical intersections (CIs). rsc.orgnih.gov A conical intersection is a point where two electronic potential energy surfaces (such as the first excited state, S₁, and the ground state, S₀) become degenerate, providing an extremely efficient pathway for non-radiative decay. researchgate.net These CIs act as "photochemical funnels," allowing the excited molecule to rapidly return to the ground state, often leading to a different chemical structure than the starting material. nih.gov
For this compound, irradiation is known to cleave the C2-C3 bond to form a highly reactive nitrile ylide intermediate. researchgate.net Computational studies can locate the minimum energy conical intersection (MECI) responsible for this transformation. nih.gov The geometry at the MECI is typically highly distorted from the equilibrium geometry of the azirine, facilitating the bond-breaking event. By characterizing the topography of the CI seam, chemists can understand and predict the outcomes of photochemical reactions, such as the formation of nitrile ylides versus vinyl nitrenes, which result from C-N bond cleavage. researchgate.net
Kinetic and Thermodynamic Parameters for Azirine Transformations
The transformations of 2H-azirines are governed by their kinetic and thermodynamic parameters. These transformations primarily involve ring-opening reactions to form nitrile ylides or vinyl nitrenes, which can then undergo various subsequent reactions.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these transformations. For instance, electronic structure calculations have been used to explore the decomposition reactions of 2H-azirine and its derivatives. nih.gov Thermal cleavage of the C-C bond to yield nitrile ylides is characterized by a high activation barrier, typically exceeding 50.0 kcal/mol. nih.gov In contrast, photochemical cleavage reactions can be ultrafast, proceeding through conical intersections. nih.gov
Below is an illustrative data table summarizing typical activation energies for key transformations of substituted 2H-azirines, based on computational studies of related systems.
| Transformation | Substituent | Method | Calculated Activation Energy (kcal/mol) |
| Thermal C-C Cleavage | Phenyl | DFT | >50 |
| Photochemical C-C Cleavage | Phenyl | Dynamics Simulations | Ultrafast (<100 fs) |
| Isomerization to Vinyl Nitrene | Unsubstituted | ab initio | ~35-40 |
This table is illustrative and based on general findings for 2H-azirines. Specific values for this compound would require dedicated computational studies.
A Hammett study on the kinetic resolution of 2H-azirine-2-carboxylates revealed a linear free-energy relationship, indicating that electronic effects of substituents play a predictable role in the reaction kinetics. chemrxiv.orgchemrxiv.orgresearchgate.net This suggests that the electron-donating methyl groups on the phenyl ring of this compound would influence the reaction rates of its transformations.
Conformational Analysis of 2H-Azirine Derivatives
The conformation of 2H-azirine derivatives, particularly the orientation of substituents relative to the three-membered ring, is crucial for their reactivity and interactions. Conformational analysis of these strained rings can be challenging but is accessible through a combination of experimental techniques and computational modeling.
For this compound, a key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the azirine ring. This orientation is determined by a balance of steric hindrance between the ortho-methyl group and the azirine ring, and electronic effects such as conjugation.
Computational methods can predict the minimum energy conformations and the rotational barriers of the aryl group. While a specific conformational analysis for this compound is not published, studies on similar substituted systems, such as 2-substituted cyclobutane-alpha-amino acid derivatives, demonstrate the power of combining experimental and computational approaches to understand conformational preferences. nih.gov
The following table illustrates the type of data that would be obtained from a computational conformational analysis of this compound.
| Conformational Parameter | Computational Method | Predicted Value |
| Phenyl-Azirine Dihedral Angle | DFT (B3LYP/6-31G) | 30-60° (estimated) |
| Rotational Barrier of Phenyl Group | DFT (B3LYP/6-31G) | 2-5 kcal/mol (estimated) |
This table presents estimated values to illustrate the output of a conformational analysis. Actual values would require specific calculations for this compound.
The conformation of the 2,4-dimethylphenyl group will directly impact the steric accessibility of the C=N bond and the C2 position, thereby influencing the regioselectivity and stereoselectivity of reactions involving this molecule. researchgate.net Understanding these conformational preferences is therefore essential for predicting the chemical behavior of this compound and for designing stereoselective syntheses. researchgate.net
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a molecule.
Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structure of molecules like 3-(2,4-dimethylphenyl)-2H-azirene. The C=N stretching vibration within the strained three-membered azirine ring is a particularly characteristic feature, typically appearing in the range of 1740–1780 cm⁻¹. d-nb.info The precise frequency is sensitive to the substituents on the ring. For this compound, the spectrum would also exhibit characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations that indicate the substitution pattern of the dimethylphenyl group.
IR spectroscopy is also an invaluable tool for real-time reaction monitoring, especially in the context of generating 2H-azirines. These compounds are often formed via the photolysis of corresponding vinyl azides or, in this case, through rearrangement of the nitrene formed from 2,4-dimethylphenyl azide (B81097). photobiology.comcapes.gov.br The progress of the photolysis can be monitored by observing the decrease in the strong, characteristic asymmetric stretching vibration of the azide (N₃) group, which occurs near 2100 cm⁻¹. photobiology.com Concurrently, the emergence of new bands corresponding to the azirine product or other intermediates can be tracked. Matrix isolation IR spectroscopy, where the precursor is irradiated at cryogenic temperatures in an inert gas matrix (like argon or nitrogen), is a particularly powerful method for trapping and characterizing such reactive intermediates. uc.ptnih.govresearchgate.netresearchgate.net
Table 1: Representative Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Dimethylphenyl Ring | 3100–3000 |
| Aliphatic C-H Stretch | Methyl Groups | 2980–2870 |
| C=N Stretch | Azirine Ring | 1780–1740 d-nb.info |
| C=C Stretch | Aromatic Ring | 1615–1580, 1510-1450 |
| C-H Bending | Methyl Groups | ~1460, ~1380 |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on the vibrational modes of a molecule. scifiniti.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the methyl groups would be expected to produce strong Raman signals. scifiniti.com
Diffraction Techniques
Diffraction methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline compound. ijirset.commdpi.com If a suitable single crystal of this compound could be obtained, SCXRD analysis would provide precise measurements of the bond lengths and angles within the highly strained azirine ring and the geometry of the dimethylphenyl substituent. researchgate.netnih.gov This data is crucial for understanding the electronic structure and steric effects within the molecule.
However, 2H-azirines are often highly reactive and may be unstable at room temperature, making the growth of single crystals a significant challenge. rsc.org Many are studied as transient intermediates rather than as isolable, stable compounds. In cases where stable crystalline derivatives have been studied, such as dimethyl[2-(4'-nitrophenyl)-3-phenyl-2H-azirin-2-yl]phosphonate, the analysis has confirmed the azirine ring structure and provided detailed geometric parameters. researchgate.net For the title compound, one would expect to determine the planarity of the phenyl ring, the orientation of the methyl groups, and the exact geometry of the C-N and C-C bonds within the three-membered ring.
Table 2: Expected Structural Parameters from Single-Crystal X-ray Diffraction of a 2H-Azirine Derivative
| Parameter | Bond/Angle | Expected Value | Reference |
|---|---|---|---|
| Bond Length | C=N | ~1.25 Å | researchgate.net |
| Bond Length | N-C(sp²) | ~1.49 Å | researchgate.net |
| Bond Length | C(sp²)-C(sp²) | ~1.45 Å | researchgate.net |
High-Pressure X-ray Diffraction and Raman Spectroscopy
The combination of high-pressure X-ray diffraction and Raman spectroscopy is a powerful tool for investigating the structural stability and phase transitions of molecular solids under extreme conditions. By applying pressure, typically using a diamond anvil cell, changes in the crystal lattice, bond lengths, and vibrational frequencies can be monitored.
For a molecule like this compound, such studies could reveal pressure-induced phase transformations or chemical reactions. High-pressure Raman spectroscopy would be sensitive to changes in intermolecular interactions and the stiffening or weakening of specific bonds as pressure is increased. X-ray diffraction would simultaneously track changes in the unit cell parameters and crystal packing. While no high-pressure studies have been reported for this specific molecule, this advanced technique offers a pathway to understanding its compressibility, stability limits, and potential for solid-state reactivity under pressure.
Advanced Time-Resolved Spectroscopic Methods for Intermediates
Given that this compound is a likely reactive intermediate, advanced time-resolved spectroscopic techniques are indispensable for its detection and characterization. These methods allow for the observation of short-lived species on timescales ranging from nanoseconds to femtoseconds. youtube.com
Laser flash photolysis (LFP) is a primary technique used for such investigations. researchgate.net In a typical experiment, a short laser pulse is used to photolyze a precursor molecule, such as 2,4-dimethylphenyl azide, generating the corresponding 2,4-dimethylphenylnitrene. This highly reactive singlet nitrene can undergo intersystem crossing to the more stable triplet state or rearrange to form other species, including the didehydroazepine or the 2H-azirine/vinyl nitrene system. researchgate.netresearchgate.net
The evolution of these intermediates is monitored by transient absorption spectroscopy. researchgate.netresearchgate.net After the initial photolysis pulse, a second, weaker light beam probes the absorption changes in the sample over time. The resulting transient absorption spectrum provides electronic and structural information about the intermediates formed. For instance, aryl nitrenes and the resulting azirines or ylides have characteristic absorption spectra in the UV-visible or near-IR regions. researchgate.net By analyzing the rise and decay kinetics of these transient signals at different wavelengths, the lifetimes of the intermediates and the rate constants for their interconversion and reactions can be determined. This approach allows for the direct observation of species like this compound or its isomeric vinyl nitrene, even if they cannot be isolated. researchgate.net
Synchrotron-Based Spectroscopic Applications (e.g., XAS, XPS)
Synchrotron light sources provide highly intense and tunable X-ray beams that enable advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS). While the application of these techniques to this compound has not been specifically documented, their potential for elucidating the electronic structure and chemical state of this compound and its reactive intermediates is significant.
X-ray Absorption Near-Edge Structure (XANES), a region of the XAS spectrum, is particularly sensitive to the chemical environment and oxidation state of the absorbing atom. For this compound, N K-edge XANES could provide detailed information about the nitrogen atom in the azirene ring. aip.org Upon photochemical ring-opening to the nitrile ylide, the local electronic structure of the nitrogen atom changes dramatically, which would be reflected in the N K-edge XANES spectrum. Theoretical simulations of NEXAFS spectra for nitrogen-bearing heterocycles have demonstrated the sensitivity of this technique to the bonding environment of nitrogen. nih.govrsc.org Such studies could help differentiate between the azirene, the nitrile ylide, and any subsequent rearrangement products.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of atoms. nih.gov An XPS study of the N1s region of this compound could distinguish the nitrogen atom in the azirene ring from other potential nitrogen-containing species. The binding energy of the N1s electron is highly sensitive to the chemical environment. For instance, in studies of perfluorophenylazide decomposition, XPS has been used to identify different nitrogen species, including those in azirine-like structures. nih.gov The table below presents typical N1s binding energies for various nitrogen functional groups, illustrating the potential of XPS for chemical state analysis.
| Nitrogen Chemical State | Typical N1s Binding Energy (eV) | Reference |
|---|---|---|
| Metal Nitrides | ~397 | thermofisher.com |
| Pyridinic Nitrogen | ~398.5 | researchgate.net |
| Pyrrolic Nitrogen | ~400.3 | researchgate.net |
| Graphitic Nitrogen | ~401.2 | researchgate.net |
| Azide (central N) | ~405.6 | nih.gov |
| Azide (terminal N) | ~402.1 | nih.gov |
By analogy, time-resolved synchrotron-based experiments could, in principle, track the changes in the N1s binding energy during the photolysis of this compound, providing direct evidence for the formation and decay of the nitrile ylide intermediate. Such experiments would offer a powerful complement to optical spectroscopic methods.
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dimethylphenyl)-2H-azirene, and how can purity be validated?
Methodological Answer:
- Synthesis : A plausible route involves cyclization of precursor hydrazines with ketones or aldehydes under acidic conditions. For example, details a protocol using glacial acetic acid and hydrochloric acid to synthesize pyrazoline derivatives via hydrazine intermediates. Adapting this, this compound could be synthesized by reacting (2,4-dimethylphenyl)hydrazine with an appropriate α,β-unsaturated carbonyl compound.
- Purity Validation :
-
Chromatography : Use silica gel column chromatography with petroleum ether/ethyl acetate (4:1) for purification .
-
Spectroscopy : Confirm purity via - and -NMR (as in ) and FT-IR to verify functional groups.
-
Melting Point : Compare observed melting points with literature values (if available) to assess crystallinity .
Table 1: Key Synthetic Parameters
Parameter Conditions/Details Source Solvent System Glacial acetic acid + HCl Reaction Temperature 60–65°C (heating), reflux for 5–8 hrs Purification Column chromatography (4:1 PE/EA)
Q. How can the crystal structure of this compound be resolved using X-ray diffraction?
Methodological Answer:
- Single-Crystal Growth : Slow evaporation of a saturated solution in a solvent like dichloromethane or ethanol.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXD (for phase problem) and SHELXL (for refinement) . demonstrates the use of SHELX for resolving imino-thiazinanone structures, achieving an -factor of 0.047.
- Validation : Check for disorders, hydrogen bonding, and π-π interactions using PLATON or Mercury .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound with nucleophiles?
Methodological Answer:
- Reaction Design : Investigate ring-opening reactions with O-/S-nucleophiles (e.g., phenols or thiols) under basic conditions. outlines a protocol for nucleophilic addition to 2H-azirines using as a base in at 0°C.
- Kinetic Analysis : Monitor reaction progress via -NMR to track azirine proton disappearance (δ ~2.5–3.5 ppm).
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate transition states and activation energies, referencing methods in (error analysis and data reduction).
Table 2: Nucleophilic Reaction Optimization
| Parameter | Conditions/Details | Source |
|---|---|---|
| Base | Triethylamine (2 eq) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C (ice bath) |
Q. How can computational methods predict the stability and electronic properties of this compound?
Methodological Answer:
- Molecular Geometry Optimization : Use software like Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize ground-state geometry.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential.
- Thermodynamic Stability : Compute Gibbs free energy changes () for tautomeric forms or degradation pathways.
- Validation : Cross-check with experimental data (e.g., UV-Vis spectra from ) to confirm computational predictions.
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Integration : Combine -NMR, -NMR, IR, and HRMS to resolve ambiguities. For example, uses -NMR coupling constants () to confirm stereochemistry.
- Crystallographic Validation : If NMR data conflict, prioritize X-ray crystallography (as in ) for definitive structural assignment.
- Error Analysis : Apply statistical methods from (e.g., standard deviation in melting points or -factors) to quantify uncertainties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
